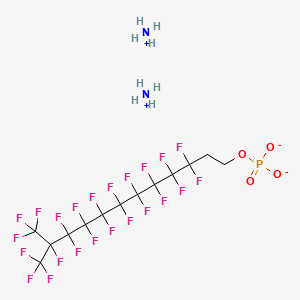
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate is a fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly hydrophobic and chemically stable. This compound is often used in various industrial applications due to its exceptional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Fluorinated Alcohol Preparation: The starting material, a fluorinated alcohol, is synthesized through a series of fluorination reactions.
Phosphorylation: The fluorinated alcohol is then reacted with phosphoric acid in the presence of a catalyst to form the phosphate ester.
Neutralization: The phosphate ester is neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphate group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding fluorinated alcohol and phosphoric acid.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Substituted fluorinated compounds.
Hydrolysis: Fluorinated alcohol and phosphoric acid.
Oxidation: Higher oxidation state fluorinated compounds.
Applications De Recherche Scientifique
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of water-repellent coatings and materials.
Mécanisme D'action
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate involves its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly hydrophobic surface, which can disrupt lipid bilayers and interact with hydrophobic regions of proteins. This property is exploited in various applications, including drug delivery and surface coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl acrylate
Uniqueness
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate is unique due to its high degree of fluorination, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications where water repellency and chemical resistance are required.
Propriétés
Numéro CAS |
93857-50-2 |
|---|---|
Formule moléculaire |
C13H12F23N2O4P |
Poids moléculaire |
728.18 g/mol |
Nom IUPAC |
diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] phosphate |
InChI |
InChI=1S/C13H6F23O4P.2H3N/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36;;/h1-2H2,(H2,37,38,39);2*1H3 |
Clé InChI |
DEUIIZYVEDWQCF-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


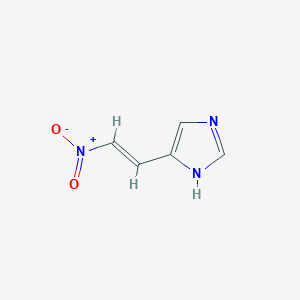
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
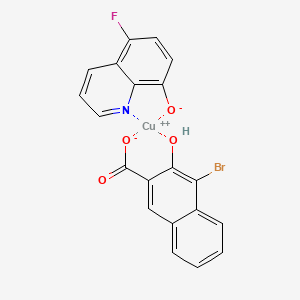
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
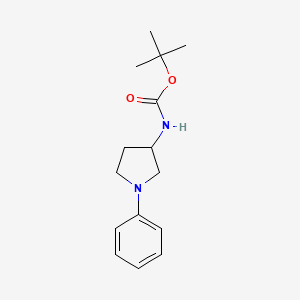
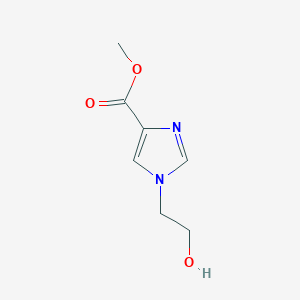



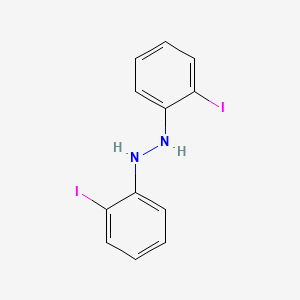
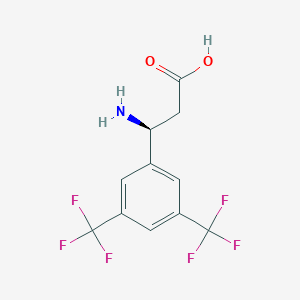
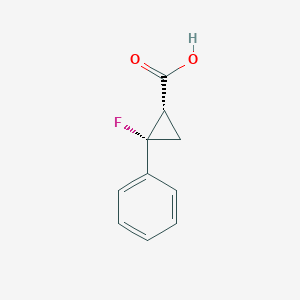

![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
